1-(3-Chloro-2-iodophenyl)ethanone
Description
1-(3-Chloro-2-iodophenyl)ethanone is a halogenated acetophenone derivative with the molecular formula C₈H₆ClIO₂ (mol. wt. 296.49) . Structurally, it features a phenyl ring substituted with chlorine at the 3-position and iodine at the 2-position, linked to an acetyl group. This compound is synthesized via iodination of 3-chloro-2-hydroxyacetophenone using iodine and iodic acid in ethanol at 35–40°C (75–85% yield) . Alternative methods include Friedel-Crafts acetylation of substituted phenols with acetyl chloride in the presence of AlCl₃ .
Properties
Molecular Formula |
C8H6ClIO |
|---|---|
Molecular Weight |
280.49 g/mol |
IUPAC Name |
1-(3-chloro-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6ClIO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 |
InChI Key |
INEYAULROBBWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloro-2-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 3-chloroacetophenone using iodine and an oxidizing agent such as sodium hypochlorite. The reaction typically occurs in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 1-(3-chloro-2-substituted phenyl)ethanone derivatives.
Oxidation: Formation of 3-chloro-2-iodobenzoic acid.
Reduction: Formation of 1-(3-chloro-2-iodophenyl)ethanol.
Scientific Research Applications
1-(3-Chloro-2-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-iodophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. The presence of both chlorine and iodine atoms enhances its reactivity and allows for selective modifications of target molecules .
Comparison with Similar Compounds
Physical Properties :
- Melting Point : Reported values vary between 72°C (from Friedel-Crafts synthesis) and 112°C (from iodination route), likely due to differences in crystallization conditions or polymorphs .
- Spectral Data : Characterized by NMR (¹H and ¹³C), FT-IR (C=O stretch at ~1680 cm⁻¹), and LCMS for structural confirmation .
Comparison with Structural Analogs
Substituent Position and Halogen Effects
Table 1: Key Structural and Physical Comparisons
Key Observations :
- Hydroxyl vs. Halogen: The hydroxyl group in 1-(3-Chloro-2-hydroxyphenyl)ethanone increases hydrogen-bonding capacity, which may improve solubility but reduce thermal stability compared to the iodo analog .
Key Observations :
- Antibacterial Activity: Chloro and hydroxyl substituents in naphthalene-based ethanones show moderate activity against E. coli (MIC = 12.5–25 µg/mL), but data for the target compound is lacking .
- Antiplasmodial Activity: Indolyl-ethanones with nitro and thioether groups exhibit superior antiplasmodial activity (pIC₅₀ > 7.5) compared to chloroquine, highlighting the role of electron-withdrawing groups .
Biological Activity
1-(3-Chloro-2-iodophenyl)ethanone, a halogenated aromatic ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both chlorine and iodine substituents on its phenyl ring, which can significantly influence its reactivity and interaction with biological targets.
- Molecular Formula : C8H7ClI O
- Molecular Weight : 265.5 g/mol
- CAS Number : 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine
The presence of halogens often enhances the lipophilicity and biological activity of organic compounds, making them suitable candidates for drug development.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that halogenated phenyl ketones can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways essential for microbial survival.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Halogenated phenyl compounds are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
Potential as a Therapeutic Agent
This compound has been explored for its potential therapeutic applications in treating central nervous system disorders and inflammatory diseases. The compound's ability to modulate signaling pathways involved in inflammation suggests it could serve as a lead compound for developing anti-inflammatory drugs .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various halogenated compounds, this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics. The study highlighted the potential of this compound as an alternative treatment option for antibiotic-resistant infections.
Study 2: Antioxidant Mechanism
A recent investigation into the antioxidant mechanisms of halogenated ketones revealed that this compound effectively reduced lipid peroxidation in cellular models. This study utilized spectrophotometric methods to quantify oxidative damage, confirming the compound's protective effects against reactive oxygen species (ROS).
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | MIC against Staphylococcus aureus similar to antibiotics |
| Study 2 | Antioxidant Activity | Reduced lipid peroxidation; protective against ROS |
| Study 3 | Therapeutic Potential | Modulated inflammatory pathways; potential anti-inflammatory agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
